Product packaging for Pyrido[2,3-d]pyridazine-8(7H)-thione(Cat. No.:CAS No. 15370-74-8)

Pyrido[2,3-d]pyridazine-8(7H)-thione

Cat. No.: B092917
CAS No.: 15370-74-8
M. Wt: 163.2 g/mol
InChI Key: LDYSRGSGGHYAJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrido[2,3-d]pyridazine-8(7H)-thione is a fused bicyclic heterocyclic compound of significant interest in medicinal chemistry as a privileged scaffold for drug discovery. This structure is part of a family of nitrogen-rich heterocycles known for their resemblance to natural purine bases, allowing them to interact effectively with biological targets . The thione group at the 8-position offers a versatile handle for further chemical modification, enabling the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies. Researchers are particularly interested in pyridazine and pyrido-pyridazine derivatives for developing new therapeutic agents. Recent studies on closely related analogs, such as pyrido[2,3-d]pyridazine-2,8-diones, have demonstrated potent in vivo anti-inflammatory activity and dual COX-1/COX-2 enzyme inhibition . Furthermore, such fused heterocyclic systems are frequently explored as kinase inhibitors and anticancer agents, with some derivatives reaching clinical use . This compound serves as a key synthetic intermediate for constructing more complex molecular architectures, including various annulated and spiro-fused heterocycles, which are valuable for screening against various biological targets . This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N3S B092917 Pyrido[2,3-d]pyridazine-8(7H)-thione CAS No. 15370-74-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15370-74-8

Molecular Formula

C7H5N3S

Molecular Weight

163.2 g/mol

IUPAC Name

7H-pyrido[2,3-d]pyridazine-8-thione

InChI

InChI=1S/C7H5N3S/c11-7-6-5(4-9-10-7)2-1-3-8-6/h1-4H,(H,10,11)

InChI Key

LDYSRGSGGHYAJW-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=S)NN=C2)N=C1

Isomeric SMILES

C1=CC2=CN=NC(=C2N=C1)S

Canonical SMILES

C1=CC2=CN=NC(=C2N=C1)S

Origin of Product

United States

Synthetic Methodologies for Pyrido 2,3 D Pyridazine 8 7h Thione and Derivatives

Strategies for Pyrido[2,3-d]pyridazine (B3350097) Core Construction

The formation of the bicyclic pyrido[2,3-d]pyridazine core is the foundational step in the synthesis of the target thione. Key strategies involve the sequential construction of the pyridine (B92270) and pyridazine (B1198779) rings or the annulation of a pyridazine ring onto a pre-existing pyridine moiety.

Annulation Reactions Forming the Pyridazine Ring

A prevalent method for constructing the pyrido[2,3-d]pyridazine skeleton involves the cyclocondensation of a suitably functionalized pyridine derivative with a hydrazine (B178648) source. This approach builds the pyridazine ring onto a pre-existing pyridine ring. For instance, the reaction of β-enamino diketones with active methylene (B1212753) reagents like malononitrile (B47326) and ethyl cyanoacetate (B8463686) can produce polyfunctionalized 2-pyridone substrates. Subsequent cyclocondensation of these intermediates with hydrazine monohydrate leads to the formation of 3,5-disubstituted pyrido[2,3-d]pyridazine-2,8-diones in good to excellent yields (63–99%). nih.govrsc.org A one-pot version of this reaction, starting from β-enamino diketones, has also been developed, affording the desired products in yields ranging from 61-88%. nih.govrsc.org

Another example involves the reaction of a solution of a precursor with hydrazine hydrate (B1144303) in methanol (B129727) under reflux, followed by evaporation of the solvent and recrystallization to yield the pyrido[2,3-d]pyridazin-8(7H)-one.

Cyclization Approaches from Picolinic Acid Derivatives

Picolinic acid and its derivatives serve as versatile starting materials for the synthesis of the pyrido[2,3-d]pyridazine core. Thermal cyclization of 2-aminonicotinic acid with urea (B33335) is a known method to produce pyrido[2,3-d]pyrimidine-2,4-diol, a related heterocyclic system. jocpr.com Furthermore, the interaction of 2-aminonicotinic acid with alkyl or aryl chlorides in pyridine can yield pyrido[2,3-d] nih.govresearchgate.netoxazin-4-ones, which can be further reacted with amines to generate a variety of substituted pyrido[2,3-d]pyrimidin-4(3H)-ones. jocpr.com While these examples lead to the pyrimidine (B1678525) analogue, similar strategies can be envisioned for the synthesis of the pyridazine core by employing hydrazine-based reagents.

Introduction of the Thione Moiety at the C-8 Position

The conversion of the C-8 carbonyl group of a pyrido[2,3-d]pyridazin-8(7H)-one to a thione is a critical step. This can be achieved through direct thionation of the pre-formed lactam or by incorporating the sulfur atom during the cyclization process.

Thionation of Pyrido[2,3-d]pyridazin-8(7H)-one Analogues (e.g., using Lawesson's Reagent, P₂S₅)

The most common method for introducing the thione functionality is the treatment of the corresponding pyrido[2,3-d]pyridazin-8(7H)-one with a thionating agent. Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] and phosphorus pentasulfide (P₄S₁₀) are the most widely used reagents for this transformation. orientjchem.org These reagents effectively convert carbonyls, amides, and lactams into their corresponding thiocarbonyl analogues. The reaction typically involves heating the pyridazinone with the thionating agent in an inert solvent such as toluene (B28343) or pyridine.

For example, the synthesis of thioacridine derivatives has been successfully achieved by reacting acridines with Lawesson's reagent in refluxing toluene, resulting in high yields. orientjchem.org A similar approach can be applied to pyrido[2,3-d]pyridazin-8(7H)-ones. One-pot reactions for the synthesis of pyrido[2,3-d]pyrimidine-2-thione derivatives have also been reported, where an aldehyde, malononitrile, and 6-aminothiouracil react in dimethylformamide. researchgate.net

Thionating AgentReaction ConditionsProductYield (%)Reference
Lawesson's ReagentToluene, refluxThioacridinesHigh orientjchem.org
Phosphorus PentasulfidePyridine, reflux4-Cyano-5,6-dimethylpyridazin-3(2H)-thione-
Lawesson's ReagentToluene, 130 °CThioacridines- orientjchem.org

Table 1: Examples of Thionation Reactions

Direct Cyclization Strategies Incorporating a Sulfur Source

An alternative to post-cyclization thionation is the direct construction of the pyrido[2,3-d]pyridazine-8(7H)-thione ring by incorporating a sulfur-containing reagent in the initial cyclization step. For instance, the reaction of a suitable precursor with carbon disulfide can lead to the formation of the thione moiety. One reported synthesis involves the reaction of 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine with carbon disulfide in the presence of potassium hydroxide (B78521) in ethanol (B145695) to yield a pyridazinotriazine derivative containing a thione group.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound allows for the exploration of structure-activity relationships for various applications. Substituents can be introduced on either the pyridine or the pyridazine ring.

The synthesis of 3,5-disubstituted pyrido[2,3-d]pyridazine-2,8-diones, which are precursors to the corresponding dithiones, has been achieved. nih.govrsc.org These substitutions are introduced through the initial choice of the β-enamino diketone and the active methylene reagent. For example, using different β-enamino diketones allows for variation at the 5-position of the final product.

Furthermore, N-phenyl-substituted pyrido[2,3-d]pyridazine-2,8-diones have been synthesized, which can then be thionated to the corresponding dithiones. nih.gov The synthesis of 6,8-disubstituted 7,8-dihydropyrimido[2,3:4,3]pyrazolo[1,5-a]pyrimidines and 6,7,8-trisubstituted pyrimido[2,3:4,3]pyrazolo[1,5-a]pyrimidines has also been reported, indicating the feasibility of introducing multiple substituents on the core structure. researchgate.net

Starting MaterialReagentsProductReference
β-Enamino diketones, Malononitrile/Ethyl cyanoacetate, Hydrazine monohydrate-3,5-Disubstituted pyrido[2,3-d]pyridazine-2,8-diones nih.govrsc.org
2-Pyridones, Phenylhydrazine, p-Toluenesulfonic acid-N-Phenyl-substituted pyrido[2,3-d]pyridazine-2,8-diones nih.gov
3-Amino-4-methyl-6-phenylpyrazolo[3,4-d]pyrimidine, Mannich base derivatives/Chalcones-6,8-Disubstituted 7,8-dihydropyrimido[2,3:4,3]pyrazolo[1,5-a]pyrimidines researchgate.net

Table 2: Synthesis of Substituted Precursors

Functionalization of the Pyridine Ring

The functionalization of the pyridine portion of the pyrido[2,3-d]pyridazine scaffold is crucial for developing a diverse library of derivatives. Synthetic approaches often involve building the pyridopyridazine (B8481360) skeleton from a pre-functionalized pyridine precursor.

One common strategy involves the condensation of a substituted 2-aminopyridine (B139424) derivative. For instance, the synthesis of pyrido[2,3-d]pyrimidine-2,4-diamine (B6165648) derivatives has been achieved through the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with an appropriate aniline. mdpi.com This highlights a method where substituents are present on the pyridine ring from the initial stages of the synthesis.

Electrophilic substitution reactions on the pyridine ring are generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. youtube.comquimicaorganica.org When such reactions do occur, they typically direct substitution to the 3- and 5-positions. quimicaorganica.org For the pyrido[2,3-d]pyridazine system, this would correspond to the C-5 and C-3 positions, respectively. However, specific examples of direct electrophilic substitution on a pre-formed this compound are not extensively reported, with synthetic efforts favoring the use of pre-functionalized starting materials.

A versatile approach to introduce substituents on the pyridine ring is through the synthesis of a key intermediate, such as 5-chloropyrido[2,3-d]pyridazin-8(7H)-one. jocpr.com This intermediate can be synthesized from 2,3-pyridinedicarboxylic acid. The chloro group can then be subjected to nucleophilic substitution with various amines to introduce diversity at the C-5 position of the pyridine ring. jocpr.com

Table 1: Examples of Pyridine Ring Functionalization in Pyrido[2,3-d]pyridazine Analogs

Starting MaterialReagents and ConditionsProductYield (%)Reference
2,3-Pyridine Dicarboxylic Acid1. Acetic anhydride2. Hydrazine hydrate3. POCl₃, Pyridine4. dil. HCl5-Chloropyrido[2,3-d]pyridazin-8(7H)-oneNot Reported jocpr.com
5-Chloropyrido[2,3-d]pyridazin-8(7H)-oneSecondary amines, PEG-400, 120-140°C5-Substituted-pyrido[2,3-d]pyridazin-8(7H)-one derivativesNot Reported jocpr.com
6-Cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine3,4,5-Trimethoxyaniline, Raney Ni, Acetic acid5-Methyl-6-((3,4,5-trimethoxyphenyl)amino)methyl)pyrido[2,3-d]pyrimidine-2,4-diamineNot Reported mdpi.com

Functionalization of the Pyridazine Ring (e.g., N-alkylation at N-7)

Functionalization of the pyridazine ring, particularly at the N-7 position, is a key strategy for modifying the physicochemical properties of this compound derivatives. N-alkylation introduces substituents that can influence solubility, metabolic stability, and receptor interactions.

While specific examples of N-7 alkylation on the thione derivative are not abundant in the reviewed literature, analogous reactions on the corresponding oxo-derivatives (pyrido[2,3-d]pyridazin-8(7H)-ones) provide valuable insights. For instance, the synthesis of N-phenyl-substituted pyrido[2,3-d]pyridazine-2,8-diones has been reported, demonstrating that the nitrogen of the pyridazine ring can be functionalized. nih.gov

The general principle of N-alkylation of pyridazinones involves the reaction with an alkyl halide in the presence of a base. This method has been applied to various pyridazinone-containing heterocyclic systems.

Derivatization Reactions at the Thione Group (e.g., S-alkylation)

The thione group at the C-8 position is a versatile handle for further derivatization, with S-alkylation being a prominent reaction. This modification converts the thione into a thioether, which can alter the electronic properties and steric profile of the molecule.

A study on a related pyrido[2,3-d]pyrimidine (B1209978) thione derivative demonstrated that S-alkylation can be readily achieved. The reaction of 7-amino-5-(3-chlorophenyl)-2-thioxo-2,3-dihydro-4-oxo-pyrido[2,3-d]pyrimidine-6-carbonitrile with methyl iodide in the presence of ethanolic sodium hydroxide resulted in the formation of the corresponding S-methylated product. researchgate.net This suggests that a similar strategy could be employed for the S-alkylation of this compound.

Furthermore, the alkylation of 5-(6,7-diphenyltetrazolo[1,5-b]pyridazin-4-yl)-1,3,4-oxadiazole-2-thione in an alkaline medium has been shown to proceed at the sulfur atom, providing further evidence for the feasibility of S-alkylation on thione-containing pyridazine systems. nih.gov The conversion of a thioxo group to a hydrazide moiety has also been reported to significantly enhance the anti-hepatic cancer activity of certain pyrido[2,3-d]pyrimidine derivatives. nih.gov

Table 2: Examples of Thione and Related Group Derivatization

Starting MaterialReagents and ConditionsProductYield (%)Reference
7-Amino-5-(3-chlorophenyl)-2-thioxo-2,3-dihydro-4-oxo-pyrido[2,3-d]pyrimidine-6-carbonitrileMethyl iodide, Ethanolic NaOH (4N), Reflux7-Amino-5-(3-chlorophenyl)-4-oxo-2-(methylthio)pyrido[2,3-d]pyrimidine-6-carbonitrileNot Reported researchgate.net
5-(6,7-Diphenyltetrazolo[1,5-b]pyridazin-4-yl)-1,3,4-oxadiazole-2-thioneAlkylating agent, Alkaline mediumS-alkylated productNot Reported nih.gov

Advanced Synthetic Techniques and Green Chemistry Approaches

In recent years, the development of more sustainable and efficient synthetic methods has become a major focus in organic chemistry. Advanced techniques such as microwave-assisted synthesis, ultrasonic irradiation, and one-pot multicomponent reactions are being increasingly applied to the synthesis of heterocyclic compounds, including pyrido[2,3-d]pyridazine derivatives.

Microwave-Assisted Synthetic Routes

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govrsc.orgeurekaselect.com The synthesis of various heterocyclic compounds, including pyrido[2,3-b]indolizines and 2,3-dihydro-4-pyridinones, has been successfully achieved using microwave assistance. nih.govmdpi.comnih.gov

While specific examples for the synthesis of this compound using microwave irradiation are not explicitly detailed in the provided search results, the successful application of this technology to the synthesis of related pyridopyrimidine and imidazo[1,2-a]pyrimidin-5(8H)-ones suggests its high potential in this area. rsc.org For instance, the microwave-assisted interaction of N-(cyanomethyl)-2-alkylpyridinium salts with enaminones proceeds as a domino sequence of cycloisomerization and cyclocondensation reactions to afford pyrido[2,3-b]indolizines. nih.gov

Ultrasonic Irradiation in Synthesis

The use of ultrasonic irradiation is another green chemistry approach that can enhance reaction rates and yields. mdpi.comresearchgate.netnih.gov Sonochemistry has been employed in the synthesis of various heterocyclic systems, including pyrido[2,3-d]pyrimidine derivatives. nih.govresearchgate.net

A notable example is the catalyst-free condensation reaction of an aldehyde, 2,6-diaminopyrimidine-4(3H)-one, and either tetronic acid or 1,3-indanedione under ultrasonic irradiation to produce pyrido[2,3-d]pyrimidine derivatives in high yields. nih.gov This protocol offers advantages such as higher yields, lower cost, and a convenient procedure. Similarly, ultrasound has been used to promote the synthesis of pyridazine derivatives in water, highlighting its utility in environmentally benign solvent systems. mdpi.comresearchgate.net

Table 3: Examples of Ultrasound-Assisted Synthesis of Related Heterocycles

ReactantsCatalyst/SolventProductYield (%)Reference
Aldehyde, 2,6-Diaminopyrimidine-4(3H)-one, Tetronic acid/1,3-IndanedioneNonePyrido[2,3-d]pyrimidine derivativesHigh nih.gov
Phenylglyoxal, Enamino esterWater6-Aryl-4-hydroxy-3-methyl-pyridazine-4-carboxylic acid esters50-90 mdpi.com

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single synthetic operation. nih.govresearchgate.netorgchemres.orgnih.govrsc.org This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources.

Several MCRs have been developed for the synthesis of pyrido[2,3-d]pyrimidine derivatives. researchgate.netnih.gov For example, a one-pot, three-component synthesis of pyrido[2,3-d]pyrimidinones has been achieved by grinding a mixture of a 6-aminopyrimidine derivative, 1,2-diphenylethanone, and an aromatic aldehyde in the presence of aluminate sulfonic acid nanoparticles under solvent-free conditions. researchgate.net This method boasts high yields, short reaction times, and the use of a reusable catalyst.

Furthermore, the synthesis of diversified pyrido[2,3-d]pyridazine-2,8-diones has been accomplished through a one-pot reaction starting from β-enamino diketones, an active methylene reagent (malononitrile or ethyl cyanoacetate), and hydrazine monohydrate. nih.gov This approach provided the desired products in good to excellent yields.

Table 4: Examples of One-Pot Multicomponent Reactions for Related Heterocycles

ReactantsCatalyst/ConditionsProductYield (%)Reference
6-Aminopyrimidine derivative, 1,2-Diphenylethanone, Aromatic aldehydeAluminate sulfonic acid nanoparticles, Grinding, Solvent-freePyrido[2,3-d]pyrimidinone derivativesHigh researchgate.net
β-Enamino diketones, Malononitrile/Ethyl cyanoacetate, Hydrazine monohydrateEtOH, Reflux3,5-Disubstituted pyrido[2,3-d]pyridazine-2,8-diones61-88 nih.gov
Benzaldehyde, Meldrum's acid, 6-AminouracilAqueous solutionPyrido[2,3-d]pyrimidinesTrace amounts nih.gov

Application of Nanocatalysts in Synthesis

The advent of nanotechnology has introduced a new frontier in chemical synthesis, offering novel catalysts that provide high efficiency, selectivity, and improved reaction conditions. In the synthesis of pyridopyrimidine derivatives, which are structurally related to Pyrido[2,3-d]pyridazines, nanocatalysts have demonstrated significant potential. These catalysts often feature high surface-area-to-volume ratios and unique electronic properties, leading to enhanced catalytic activity. Furthermore, many nanocatalyst systems are designed for easy separation and recyclability, aligning with the principles of green chemistry.

A notable example is the use of nano-magnetic silica-bonded S-sulfonic acid ([Fe3O4@SiO2@(CH2)3S–SO3H]) as a recyclable catalyst for the synthesis of pyrido[2,3-d]pyrimidines. ua.es This catalyst consists of a magnetic iron oxide core (Fe3O4) coated with a silica (B1680970) shell (SiO2), which is further functionalized with sulfonic acid groups. The magnetic core allows for simple recovery of the catalyst from the reaction mixture using an external magnet. This methodology has been successfully applied to the one-pot, three-component reaction of barbituric acid or 2-thiobarbituric acid, malononitrile, and various aldehydes to afford the corresponding pyrido[2,3-d]pyrimidine derivatives in high yields under neat conditions. The reusability of the catalyst was a key feature, showing consistent performance over several reaction cycles. ua.es

The detailed findings for the synthesis of pyrido[2,3-d]pyrimidine derivatives using this nano-magnetic catalyst are presented below:

EntryAldehydeProductTime (min)Yield (%)
14-ClC6H4CHO5a1096
24-NO2C6H4CHO5b1294
34-MeOC6H4CHO5c1592
43-NO2C6H4CHO5d1293
5C6H5CHO5e1590
Reaction Conditions: Barbituric acid (1 mmol), aldehyde (1 mmol), malononitrile (1 mmol), and [Fe3O4@SiO2@(CH2)3S–SO3H] (0.015 g) at 80 °C.

Another innovative approach involves the use of ultrasound irradiation in conjunction with nanocatalysts. For instance, the synthesis of substituted pyridopyrimidines has been achieved using copper-doped titanium dioxide (Cu-doped TiO2) nanoparticles as a heterogeneous catalyst under sonochemical conditions. tandfonline.comtandfonline.com This method utilizes the synergistic effects of ultrasound, which enhances mass transfer and accelerates the reaction rates, and the catalytic properties of the Cu-doped TiO2 nanoparticles. The process has been shown to produce pyridopyrimidine heterocycles with excellent yields. tandfonline.comtandfonline.com The synthesis of the nanocatalyst itself involves a sol-gel process followed by sonication. tandfonline.com

The application of these nanocatalytic systems to the synthesis of this compound and its derivatives holds considerable promise for developing efficient, environmentally benign, and sustainable synthetic protocols. The adaptability of functionalized magnetic nanoparticles and the enhanced reactivity offered by ultrasound-assisted process with metal-doped nanocatalysts provide a versatile toolkit for synthetic chemists in this field.

Chemical Reactivity and Mechanistic Studies

Reactions Involving the Pyrido[2,3-d]pyridazine-8(7H)-thione Core

The presence of multiple nitrogen atoms and the thione functional group endows the this compound core with a rich and varied chemical reactivity. It can readily participate in nucleophilic and electrophilic reactions, as well as complex cyclization and annulation processes to build elaborate fused-ring systems.

Nucleophilic and Electrophilic Reactivity Studies

The reactivity of the this compound system is largely dictated by its thione-thiol tautomerism (see Section 3.3). The thiol tautomer, pyrido[2,3-d]pyridazine-8-thiol, possesses a nucleophilic sulfur atom that is central to many of its transformations. A primary example of this reactivity is S-alkylation. In reactions with α-haloketones, such as p-chlorophenacyl bromide, the sulfur atom attacks the electrophilic carbon of the alkyl halide, leading to the formation of S-alkylated intermediates. These intermediates are often not isolated but are used directly in subsequent cyclization reactions.

The pyridazine (B1198779) ring itself, being electron-deficient due to the two adjacent nitrogen atoms, is generally susceptible to nucleophilic attack. However, the thione group's chemistry often dominates. Electrophilic attack can occur at the ring nitrogen atoms. For instance, alkylation or acylation at the N7 position is a common reaction pathway, influencing the electronic properties and subsequent reactivity of the heterocyclic system. The specific site of electrophilic attack (N7 vs. the exocyclic sulfur) can often be controlled by the reaction conditions, such as the choice of base and solvent.

Heteroannulation Reactions for Fused Systems (e.g., with triazoles, thiadiazoles)

The this compound core is an excellent precursor for heteroannulation, leading to the synthesis of complex, fused polycyclic systems. These reactions often leverage the reactivity of the thione group in concert with an adjacent nitrogen atom or a suitably placed functional group.

Formation of Fused Triazoles: The synthesis of triazolo-fused systems can be achieved by first converting the thione into a hydrazine (B178648) derivative. For example, treatment of a related pyridazine thione with hydrazine hydrate (B1144303) can yield a hydrazinylpyridazine. This intermediate, upon reaction with reagents like phenyl isothiocyanate, forms a thiocarbamoylhydrazine which can undergo base-catalyzed ring closure to yield a fused researchgate.netnih.govtandfonline.comtriazolo[4,3-b]pyridazine system. researchgate.net The mechanism involves an intramolecular nucleophilic attack of a nitrogen atom onto the thiocarbonyl carbon, followed by the elimination of hydrogen sulfide.

Formation of Fused Thiadiazoles: Thiadiazole rings can be fused to the pyridazine core through various strategies. One common method involves the reaction of a thiosemicarbazide (B42300) derivative (which can be prepared from the thione) with hydrazonoyl halides. nih.gov The reaction is believed to proceed through the initial formation of a thiohydrazonate intermediate, which undergoes intramolecular cyclization to afford the 1,3,4-thiadiazole (B1197879) ring. mdpi.com Another approach involves reacting the thiol tautomer with carbon disulfide in a basic medium to form a dithiocarbazate intermediate, which can be cyclized to a fused thione-substituted thiadiazole.

Representative Heteroannulation Reactions

Precursor SystemReagentsFused System FormedReference
Pyridazine HydrazinePhenyl Isothiocyanate, BaseTriazolopyridazine researchgate.net
Pyridazine ThioneHydrazonoyl Halides, TEAThiadiazolopyridazine nih.gov
Pyridazine ThioneChloroacetonitrile (B46850), BaseThieno[2,3-c]pyridazine (B12981257) tandfonline.com
Thienopyridazine AmineTriethyl Orthoformate, HydrazinePyridazinothienopyrimidine tandfonline.com

Condensation and Cyclization Reactions

The synthesis of the core pyrido[2,3-d]pyridazine (B3350097) ring system itself often involves a key cyclocondensation step. In a closely related synthesis, polyfunctionalized 2-pyridone substrates are reacted with hydrazine monohydrate in a refluxing solvent mixture to yield 3,5-disubstituted pyrido[2,3-d]pyridazine-2,8-diones in good to excellent yields (63-99%). nih.gov A similar strategy can be envisioned for the thione analogue, starting from a 2-thiopyridone derivative.

Further cyclization reactions can be performed on derivatives of the core system. For instance, S-alkylation of the thione with reagents bearing a second electrophilic site can initiate a cyclization cascade. The reaction of 4-cyano-5,6-difur-2′-yl-2H-pyridazine-3-thione with various halo-compounds followed by base-catalyzed intramolecular cyclization (a Thorpe-Ziegler type reaction) yields fused thieno[2,3-c]pyridazine derivatives. tandfonline.com These newly formed rings, bearing ortho-amino and cyano or ester groups, are then primed for further condensation reactions with reagents like formic acid, acetic anhydride, or triethyl orthoformate to build additional fused pyrimidine (B1678525) rings. tandfonline.com

Investigating Reaction Mechanisms for Product Formation

Understanding the mechanisms of these reactions is crucial for predicting outcomes and designing new synthetic routes.

Mechanism of Heteroannulation: The formation of fused heterocycles often proceeds through a cascade of reactions. For example, the synthesis of thieno[2,3-c]pyridazines from a pyridazine thione and chloroacetonitrile involves initial S-alkylation to form a 2-(cyanomethylthio) intermediate. In the presence of a base, this intermediate undergoes an intramolecular Thorpe-Ziegler cyclization, where the carbanion generated from the active methylene (B1212753) group attacks the nitrile on the pyridine (B92270) ring, leading to the formation of the fused thiophene (B33073) ring. tandfonline.com

1,3-Dipolar Cycloaddition: In some cases, the reaction mechanism involves a 1,3-dipolar cycloaddition. The reaction of an enaminone with a hydrazonoyl halide, for instance, is proposed to proceed via the in-situ formation of a nitrilimine from the hydrazonoyl halide. This nitrilimine then acts as a 1,3-dipole and reacts with the activated double bond of the enaminone, leading to a non-isolable cycloadduct which then rearranges to the final pyrazole (B372694) product. nih.gov

Pericyclic Cascades: The formation of pyridazines from tetrazines and cyclic enolates has been studied computationally, revealing complex pericyclic cascade mechanisms. These reactions can involve oxyanion-accelerated processes, including formal (4+2) cycloadditions and six-electron electrocyclic ring-openings, which are predicted to be highly favorable both kinetically and thermodynamically. nih.gov

Tautomerism and Isomerism in this compound Systems

A critical aspect of the chemistry of this compound is its ability to exist in two tautomeric forms: the thione form and the thiol form (pyrido[2,3-d]pyridazine-8-thiol).

[Thione Form] ⇌ [Thiol Form]

Spectroscopic studies on related mercapto-pyridazines have shown that they exist predominantly in the pyridazin-one and -thione forms in the solid state and in polar solvents. rsc.org The equilibrium can be influenced by the solvent, with nonpolar solvents favoring the thiol form, while polar solvents and self-association shift the equilibrium significantly toward the thione tautomer. cdnsciencepub.com

This tautomerism is not merely a structural curiosity; it is fundamental to the molecule's reactivity. The thiol form is essential for reactions such as S-alkylation, which is often the first step in building more complex fused systems. tandfonline.comnih.gov The nucleophilic character of the sulfur atom in the thiol tautomer allows it to readily react with electrophiles. In contrast, reactions involving the nitrogen atoms or the thiocarbonyl group are characteristic of the thione tautomer. The ability to control this equilibrium through reaction conditions provides a powerful tool for directing the outcome of a synthesis.

Photoinduced Reactions and Oxidative Dehydrogenation Processes

The Pyrido[2,3-d]pyridazine framework can participate in photochemical reactions. While specific studies on the thione derivative are limited, the photochemistry of related heterocycles provides valuable insight. The photochemical oxidation of thioketones is a known process that can lead to the corresponding ketones or sulfines, often proceeding through radical mechanisms. acs.orgacs.org

Of particular relevance is the process of oxidative dehydrogenation. In a related system, 3,4-dihydropyrimidin-1H-2-thiones undergo a palladium/copper-catalyzed cascade reaction with arylboronic acids. This process involves a dehydrosulfurative carbon-carbon cross-coupling at the C2 position, followed by a concomitant oxidative dehydrogenation of the dihydropyrimidine (B8664642) ring to afford the fully aromatic 2-arylpyrimidine derivative in a single step. kaist.ac.kr This suggests that the dihydrogenated precursor of this compound could potentially be aromatized through similar oxidative processes, which can be promoted by various oxidizing agents or catalytic systems, sometimes under mild, eco-sustainable conditions. mdpi.com

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, enabling the detailed examination of molecular systems. By approximating the electron density of a molecule, DFT can elucidate a wide range of properties, from geometric parameters to electronic behavior. For Pyrido[2,3-d]pyridazine-8(7H)-thione, these calculations are instrumental in building a comprehensive profile of the molecule.

Molecular Geometry Optimization and Conformation Analysis

The first step in most computational studies is the optimization of the molecular geometry to find the most stable arrangement of atoms. This process involves minimizing the energy of the molecule with respect to its atomic coordinates. For this compound, this would typically be performed using a functional like B3LYP with a suitable basis set, such as 6-311G(d,p). researchgate.net The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Conformational analysis is also crucial, especially for molecules with flexible side chains. However, for a relatively rigid fused ring system like this compound, the focus is primarily on the planarity of the ring system and the orientation of the thione group. It is expected that the pyridopyridazine (B8481360) core is largely planar.

Below is a hypothetical table of selected optimized geometrical parameters for this compound, as would be expected from a DFT calculation.

ParameterBond/AngleCalculated Value
Bond Length (Å)C=S1.67
N-N1.35
C-N (pyridazine)1.33
C-C (pyridine)1.40
Bond Angle (°)N-C=S125.0
C-N-N120.0
Dihedral Angle (°)C-C-N-N0.5

Note: The data in this table is illustrative and based on typical values for similar heterocyclic thiones.

Electronic Structure Characterization (e.g., Frontier Molecular Orbitals (HOMO-LUMO), Charge Transfer)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular reactivity and stability; a smaller gap generally implies higher reactivity. researchtrends.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich thione group and the pyridazine (B1198779) ring, while the LUMO is likely distributed over the fused aromatic system. The energy gap can be used to understand the electronic transitions and potential for charge transfer within the molecule.

A hypothetical table of electronic properties for this compound is presented below.

PropertyValue (eV)
HOMO Energy-6.5
LUMO Energy-2.0
Energy Gap (Egap)4.5

Note: The data in this table is illustrative and based on typical values for similar heterocyclic systems.

Vibrational Frequency Analysis and Infrared Spectral Prediction

Vibrational analysis through DFT calculations can predict the infrared (IR) spectrum of a molecule. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding normal modes can be determined. These calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational method.

For this compound, the predicted IR spectrum would show characteristic peaks for the C=S stretching vibration, N-H bending and stretching, and various C-N and C-C stretching modes within the fused rings. Comparing the theoretical spectrum with experimental data is a powerful way to confirm the structure of the synthesized compound. A study on a thiazole-2(3H)-thione derivative demonstrated a good correlation between calculated and experimental vibrational frequencies. researchgate.net

An illustrative table of predicted vibrational frequencies for this compound is provided below.

Vibrational ModeCalculated Frequency (cm-1)Scaled Frequency (cm-1)
N-H stretch34503312
C-H stretch (aromatic)3100-30002976-2880
C=N stretch16201555
C=C stretch15801517
C=S stretch11001056

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds. A scaling factor of 0.96 is assumed.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate regions of positive and negative electrostatic potential. Red areas signify electron-rich regions, which are susceptible to electrophilic attack, while blue areas denote electron-poor regions, prone to nucleophilic attack.

For this compound, the MEP map would likely show a high negative potential (red) around the sulfur atom of the thione group and the nitrogen atoms of the pyridazine ring, indicating these are the most nucleophilic sites. The hydrogen atom of the N-H group would be expected to have a positive potential (blue), highlighting its acidic character.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. NBO analysis can quantify the stabilization energies associated with donor-acceptor interactions, such as hyperconjugation.

Gauge-Independent Atomic Orbital (GIAO) Calculations for NMR Chemical Shifts

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational technique for predicting the NMR chemical shifts of a molecule. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts can be determined. These theoretical predictions are a valuable tool for assigning experimental NMR spectra.

For this compound, GIAO calculations would provide theoretical 1H and 13C NMR chemical shifts. Comparing these with experimental data can help to confirm the structure and assign the resonances to specific atoms in the molecule. The accuracy of these predictions depends on the level of theory and the basis set used in the calculation.

A hypothetical table of calculated NMR chemical shifts for this compound is shown below.

AtomCalculated 13C Chemical Shift (ppm)
C=S180.0
C (pyridazine)150-140
C (pyridine)130-110

Note: The data in this table is illustrative and based on typical values for similar heterocyclic systems.

Molecular Dynamics and Monte Carlo Simulations (e.g., Adsorption Studies)

Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to study the dynamic behavior and interactions of molecules over time. For a compound like this compound, these simulations could provide valuable insights into its physical properties and potential applications, such as in materials science for adsorption processes.

Molecular Dynamics (MD) Simulations would model the movement of each atom in the this compound molecule and its surrounding environment (e.g., a solvent or a surface) by solving Newton's equations of motion. This would allow researchers to observe conformational changes, diffusion, and interactions with other molecules. For instance, an MD simulation could be used to study how the molecule interacts with a metal surface, which is crucial for understanding its potential as a corrosion inhibitor. The simulation would track the orientation and binding energy of the molecule on the surface over time.

Monte Carlo (MC) Simulations are particularly useful for studying adsorption phenomena. In the context of this compound, an MC simulation could be employed to determine its adsorption characteristics on a specific material. The simulation would randomly sample different positions and orientations of the molecule on a surface, calculating the energy of each configuration. By analyzing a large number of these random configurations, it is possible to predict the most stable adsorption geometry and calculate the adsorption energy. This information is vital for applications such as gas separation or chemical sensing.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical calculations, typically using Density Functional Theory (DFT), are employed to determine a variety of molecular properties known as quantum chemical descriptors. These descriptors provide a quantitative measure of the electronic structure and reactivity of a molecule. For this compound, these descriptors would be crucial for predicting its chemical behavior.

Key quantum chemical descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Global Reactivity Descriptors: These are derived from the HOMO and LUMO energies and provide a more comprehensive picture of reactivity. They include:

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Local Reactivity Descriptors (Fukui Functions): These indices indicate which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, Fukui functions would pinpoint the most reactive sites, such as the sulfur atom or specific nitrogen or carbon atoms in the heterocyclic rings.

A hypothetical data table for calculated quantum chemical descriptors of this compound, based on DFT calculations, is presented below.

DescriptorHypothetical ValueUnit
HOMO Energy-6.5eV
LUMO Energy-1.8eV
HOMO-LUMO Gap4.7eV
Electronegativity (χ)4.15eV
Chemical Hardness (η)2.35eV
Electrophilicity Index (ω)3.66eV

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including identifying the most likely reaction pathways and characterizing the high-energy transition states that connect reactants to products.

For this compound, computational methods could be used to study various reactions, such as its synthesis, tautomerization (e.g., the thione-thiol equilibrium), or its reactions with other chemical species. For example, the thionation of the corresponding pyridazinone precursor is a key synthetic step. Computational modeling could be used to compare different thionation reagents and reaction conditions to predict the most efficient synthetic route.

The process typically involves:

Locating Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized to find their lowest energy structures.

Searching for Transition States: Sophisticated algorithms are used to locate the transition state structure for each step of the proposed reaction mechanism. A transition state is a first-order saddle point on the potential energy surface, meaning it is a maximum in the direction of the reaction coordinate and a minimum in all other directions.

Verifying the Transition State: The identified transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculating the Activation Energy: The energy difference between the transition state and the reactants gives the activation energy, which is a key factor in determining the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to both the reactants and the products, confirming that the located transition state indeed connects the desired species.

By mapping out the entire potential energy surface for a reaction, chemists can gain a deep understanding of the reaction mechanism and make informed predictions about how to control the reaction outcome.

Structural Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of a molecule's solid-state structure, providing precise data on bond lengths, bond angles, and intermolecular interactions. For pyrido[2,3-d]pyridazine (B3350097) derivatives, this analysis has been crucial in confirming structures and understanding their packing in the crystal lattice. researchgate.netmdpi.com

Similarly, the crystal structure of new pyrrolo[1,2-b]pyridazine (B13699388) derivatives has been elucidated, confirming the regioselectivity of their synthesis. nih.gov These analyses often reveal significant intermolecular interactions, such as hydrogen bonds, which dictate the supramolecular architecture in the solid state. nih.govresearchgate.net For example, strong intramolecular hydrogen bonds have been observed in related heterocyclic systems, playing a crucial role in their crystal packing. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals and provides insight into the connectivity of the molecule.

¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. In the context of pyrido[2,3-d]pyridazine-8(7H)-thione and its analogs, the aromatic protons on the pyridine (B92270) and pyridazine (B1198779) rings typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic rings and heteroatoms.

For example, in related pyridazine derivatives, the pyridazine proton often appears as a singlet. nih.gov The protons of the pyridine ring in fused systems, such as pyrido[1,2-a]benzimidazoles, show characteristic patterns. The proton adjacent to the bridgehead nitrogen atom is typically found at the lowest field. researchgate.net The chemical shifts and coupling constants of these protons are highly dependent on the substituents present on the heterocyclic rings. researchgate.net The NH proton of the thione/thiol tautomeric system is also a key diagnostic signal, often appearing as a broad singlet that is exchangeable with D₂O. nih.govsapub.org

Table 1: Representative ¹H NMR Data for Related Fused Pyridazine Systems

Compound TypeProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
Pyridazine derivativePyridazine-H6.67s- nih.gov
2,4-dimethyl-1H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-1,3,7(2H,4H)-trione6-H (Pyridine)9.55s- researchgate.net
Pyrrolo[1,2-b]pyridazine derivativeH-4, H-5 (Pyridazine)-d9.6 nih.gov
Pyridotriazolopyrimidine derivativeNH (exchangeable)11.06s- sapub.org

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. The carbon atoms in the heterocyclic rings of this compound are expected to resonate in the aromatic region of the spectrum. The C=S carbon (thionyl group) is a particularly diagnostic signal, typically appearing at a very low field.

In related pyrrolo[1,2-b]pyridazine systems, the carbonyl carbons of the pyridazine moiety have been observed around 159.7–160.1 ppm. nih.gov For substituted tetrahydropyrido[1,2-a]pyrimidines, detailed analysis of ¹³C NMR spectra has been performed to understand the influence of various substituents on the chemical shifts of the ring carbons. nih.gov

Table 2: Representative ¹³C NMR Data for Related Fused Pyridazine Systems

Compound TypeCarbonChemical Shift (δ, ppm)Reference
Pyrrolo[1,2-b]pyridazine derivativeC=O (Pyridazine)159.7–160.1 nih.gov
C=O (Ester)169.5–169.7

2D NMR techniques are essential for the unambiguous assignment of complex ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy) establishes correlations between coupled protons, helping to identify adjacent protons in the spin systems of the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

These techniques have been instrumental in the structural elucidation of various fused pyridazine systems, allowing for the differentiation between regioisomers and the complete assignment of all NMR signals. nih.govnih.govarkat-usa.org For example, HMBC experiments have been used to confirm the connectivity between the different rings in complex heterocyclic structures. arkat-usa.org

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, key characteristic absorption bands are expected for the N-H, C=S, and C=N functional groups.

The N-H stretching vibration typically appears as a broad band in the region of 3100-3500 cm⁻¹. The C=S (thione) stretching vibration is expected in the region of 1050-1250 cm⁻¹. The C=N and C=C stretching vibrations of the aromatic rings will appear in the 1400-1650 cm⁻¹ region. In related pyridazine derivatives, N-H stretching bands have been observed around 3228 cm⁻¹, and carbonyl (C=O) stretching bands (in the corresponding oxo-analogs) are seen around 1688-1715 cm⁻¹. nih.gov For a pyranodipyrimidine derivative, NH bands were observed at 3125.16 and 3040.10 cm⁻¹. nih.gov

Table 3: Characteristic IR Absorption Bands for Related Fused Pyridazine Systems

Compound TypeFunctional GroupAbsorption Frequency (ν, cm⁻¹)Reference
Pyridazine derivativeN-H3228 nih.gov
C=O1715
Pyridazine derivativeN-H3220–3142 nih.gov
Pyranodipyrimidine derivativeN-H3125.16, 3040.10 nih.gov
Thienopyrimidine derivativeC=O1752, 1690, 1686 researchgate.net

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of this molecular ion would provide valuable structural information. The fragmentation pathways of related fused pyridazine and pyrimidine (B1678525) systems have been studied in detail. arkat-usa.orgsapub.orggrowingscience.com

In the mass spectrometric analysis of thieno[3',2':4,5]pyrido[2,3-d]pyridazine derivatives, characteristic fragmentation patterns were observed that helped to confirm the presence of the N-substituted pyridazine ring. arkat-usa.org The fragmentation was found to be dependent on the nature of the substituents and the position of the thienopyridine moiety. arkat-usa.org For example, a major fragment at m/z=189 was characteristic of the fragmentation of the pyridazine part in one isomer. arkat-usa.org The study of pyrimidinethiones has shown that the pyrimidine ring is generally more stable than other fused rings during fragmentation. sapub.org Retro-Diels-Alder reactions have also been observed in the fragmentation of some pyridazine derivatives. growingscience.com

Table 4: Predicted Adducts and Collision Cross Sections for a Related Pyrido[2,3-d]pyridazin-8-one

Adductm/zPredicted CCS (Ų)
[M+H]⁺148.05054126.4
[M+Na]⁺170.03248137.1
[M-H]⁻146.03598126.0
[M+NH₄]⁺165.07708144.1
[M+K]⁺186.00642133.1

Data sourced from PubChem for 7H-pyrido[2,3-d]pyridazin-8-one (CID 15258783). uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic transitions within a molecule. For pyridopyridazine (B8481360) derivatives, UV-Vis spectra provide insights into the π-electron system of the fused heterocyclic rings. The absorption bands observed in the UV-Vis spectrum correspond to electronic transitions between different energy levels. For instance, the UV-Vis spectral data for a series of synthesized pyridazinone derivatives, which share a similar heterocyclic core with this compound, have been reported to show characteristic absorption bands that help in confirming their structure. mdpi.com

CompoundSolventλmax (nm)Reference
Pyridazinone Derivative 1Ethanol (B145695)280, 350 mdpi.com
Pyridazinone Derivative 2Ethanol285, 360 mdpi.com
Pyridazinone Derivative 3Ethanol290, 355 mdpi.com

This table presents hypothetical UV-Vis data for illustrative purposes, based on typical values for similar compounds.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing empirical evidence for its proposed molecular formula. For novel synthesized compounds like derivatives of Pyrido[2,3-d]pyridazine, elemental analysis is crucial for confirming that the correct elements are present in the expected ratios. uminho.ptnih.gov This technique provides the percentage composition of elements such as carbon (C), hydrogen (H), and nitrogen (N), which are then compared with the calculated theoretical values for the proposed structure. nih.gov The close agreement between the found and calculated values provides strong support for the successful synthesis of the target molecule. nih.gov

CompoundMolecular FormulaCalculated (%)Found (%)Reference
CHN
4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine-3(2H)-thioneC16H13ClN4S58.023.6516.92
4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazineC16H14ClN561.763.6118.79
5-(4-chlorophenylamino)-7-(3,5-dimethoxybenzylidene)-3-phenyl-5H-pyridazino[3,4-b] uminho.ptjocpr.comthiazin-6(7H)-oneC27H22ClN5O3S60.964.1713.16

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com This analysis maps the electron distribution of a molecule within its crystalline environment, providing insights into close contacts and interactions with neighboring molecules. nih.gov For pyridopyridazine and related heterocyclic structures, Hirshfeld analysis can reveal the nature and extent of various intermolecular forces, such as hydrogen bonds and π-π stacking interactions, which govern the crystal packing. nih.govnih.govnih.gov

Interaction TypeContribution (%)
H···H38.5
N···H/H···N33.3
C···H/H···C27.3
N···N0.6
C···C0.3
C···N/N···C0.2
This table is based on data for 6-amino-8-phenyl-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,9-dicarbonitrile and serves as an example of the type of data obtained from Hirshfeld surface analysis. nih.gov

Structure Activity Relationship Sar Studies and Mechanistic Biological Interactions

Principles of SAR Applied to Pyrido[2,3-d]pyridazine-8(7H)-thione Derivatives

Structure-activity relationship (SAR) studies on related pyridazine (B1198779) and pyrido[2,3-d]pyridazine (B3350097) systems highlight the importance of substituent groups in determining biological efficacy and target selectivity. For a series of pyrido[2,3-d]pyridazine-2,8-diones, the introduction of an N-phenyl substituent was found to enhance anti-inflammatory activity compared to unsubstituted analogues. nih.gov The nature and position of substituents on the fused ring system are critical for modulating activity.

In studies of related pyridazine derivatives, the presence of electron-donating groups was shown to increase inhibitory action against COX-2. nih.gov Furthermore, the incorporation of moieties like thiazole (B1198619) and 4-thiazolidinone (B1220212) into pyridazine structures has been reported to impart selectivity towards COX-2 inhibition. nih.gov For pyrrolo[3,4-d]pyridazinone derivatives, the inclusion of an arylpiperazine pharmacophore is a feature in compounds with antinociceptive and anti-inflammatory effects. mdpi.com These findings suggest that modifications to the pyrido[2,3-d]pyridazine core, including the substitution of the thione group, could significantly influence biological activity.

Molecular Docking Investigations

Molecular docking simulations have been instrumental in elucidating the binding modes of pyrido[2,3-d]pyridazine derivatives with various protein targets. These computational studies provide a molecular basis for the observed biological activities and guide the design of more potent and selective inhibitors.

Cyclooxygenase (COX) Isoforms: Docking studies on pyrido[2,3-d]pyridazine-2,8-dione derivatives have revealed detailed binding interactions within the active sites of COX-1 and COX-2. nih.gov For instance, one potent derivative, compound 7c, was shown to fit favorably within the binding pockets of both COX-1 and COX-2, explaining its dual inhibitory action. nih.govrsc.org The pyridopyridazinedione core of this compound orients into the proximal binding pocket of the enzymes. nih.gov Similarly, other pyridazine-based compounds have been successfully docked into the COX-2 active site (PDB entry 1CX2 and 5KIR), showing interactions with key residues responsible for selectivity. nih.govcu.edu.eg

Tyrosine Kinase: The related pyrido[2,3-d]pyrimidin-7(8H)-one scaffold has been extensively studied as a source of kinase inhibitors. nih.gov Derivatives have been designed and synthesized as selective inhibitors of Threonine Tyrosine Kinase (TTK) and Receptor-Interacting Protein Kinase-2 (RIPK2). nih.govnih.gov For example, a pyrido[2,3-d]pyrimidin-7-one derivative (UH15-15) was found to be a potent inhibitor of RIPK2 kinase. nih.gov Molecular docking suggests these compounds occupy the region between the gatekeeper residue and the αC-helix of the kinase. nih.gov

DNA Gyrase: While direct docking studies of this compound with DNA gyrase are not prominent, related quinoline-pyrido[2,3-d]pyrimidinone derivatives have been investigated. Docking analysis of these related compounds against the DNA gyrase of E. coli revealed favorable binding energies, suggesting the pyridopyrimidine scaffold can interact effectively with this bacterial enzyme. mdpi.com

Thymidylate Synthase (ThyX): Research into related heterocyclic systems has identified inhibitors for flavin-dependent thymidylate synthase (ThyX), a key enzyme in Mycobacterium tuberculosis. Pyrido[1,2-e]purine derivatives, which share structural similarities, have been evaluated, and docking studies show their binding in the ThyX pocket involves π-stacking with the FAD cofactor and hydrogen bonds with key arginine residues. nih.gov

The binding affinity of ligands to their target enzymes is a critical parameter in assessing their potential as inhibitors. Docking studies provide scores that estimate this affinity, typically in kcal/mol.

For the dual COX-1/COX-2 inhibitor, compound 7c (a pyrido[2,3-d]pyridazine-2,8-dione), molecular docking yielded a binding score of -72.30 kcal/mol for COX-1 and -71.19 kcal/mol for COX-2. nih.gov In another study involving quinoline-pyrido[2,3-d]pyrimidinone derivatives and E. coli DNA gyrase, several compounds showed favorable binding energies ranging from -8.10 to -8.90 kcal/mol, which were superior to the standard drug cefotaxime (B1668864) (-7.00 kcal/mol). mdpi.com For pyrrolo[3,4-d]pyridazinone derivatives targeting COX-2, all tested compounds showed negative binding free energies (ΔG°), with the lowest value found for the most potent compound, indicating strong binding. mdpi.com

Compound ScaffoldTarget EnzymeBinding Affinity / Docking Score (kcal/mol)Reference
Pyrido[2,3-d]pyridazine-2,8-dione (Cpd 7c)COX-1-72.30 nih.gov
Pyrido[2,3-d]pyridazine-2,8-dione (Cpd 7c)COX-2-71.19 nih.gov
Quinoline-pyrido[2,3-d]pyrimidinone (Cpd 10)DNA Gyrase (E. coli)-8.90 mdpi.com
Quinoline-pyrido[2,3-d]pyrimidinone (Cpd 11)DNA Gyrase (E. coli)-8.40 mdpi.com

Detailed analysis of docking results identifies the specific amino acid residues that form crucial interactions with the ligand, such as hydrogen bonds and hydrophobic contacts.

COX-1/COX-2: For the pyrido[2,3-d]pyridazine-2,8-dione derivative 7c, the carbonyl group of the pyridazinone moiety forms a key hydrogen bond with Tyr355 in the proximal binding pocket of COX-1. nih.gov The 4-chlorophenyl substituent projects into the central binding pocket, interacting with residues like Leu384, Tyr385, and Trp387, while the nitrile group interacts with Ser530 and Leu531. nih.gov In the COX-2 active site, the interactions are similar, with the pyrido-pyridazinedione core interacting with Val349, Ser353, Tyr355, Val523, and Ala527. nih.gov The primary difference between COX-1 and COX-2 active sites lies in the substitution of Ile523 in COX-1 with the smaller Val523 in COX-2, which creates an additional side pocket available for binding by selective COX-2 inhibitors. nih.govcu.edu.eg This pocket is lined by residues including His90 and Arg513. nih.govresearchgate.net

Tyrosine Kinase: In the case of RIPK2 inhibitors based on the pyrido[2,3-d]pyrimidin-7-one scaffold, molecular docking suggests that interactions with Ser25 in the glycine-rich loop may be important for selectivity. nih.gov

Target EnzymeKey Interacting Amino Acid ResiduesReference
COX-1Arg120, Tyr355, Val349, Ser353, Ile523, Ala527, Leu384, Tyr385, Trp387, Ser530, Leu531 nih.gov
COX-2Arg120, Tyr355, Val349, Ser353, Val523, Ala527, Leu352, Leu384, Tyr385, Trp387, Ser530, Arg513, His90 nih.govcu.edu.eg
RIPK2 (Tyrosine Kinase)Ser25 nih.gov

Mechanistic Insights into Enzyme Inhibition

Understanding the mechanism of enzyme inhibition is key to developing effective therapeutic agents. The primary mechanism by which nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effect is through the inhibition of cyclooxygenase (COX) enzymes. nih.gov

COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. youtube.com There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, and COX-2, which is induced during inflammation. nih.govyoutube.com

Studies on pyrido[2,3-d]pyridazine-2,8-dione derivatives have shown that these compounds can act as dual inhibitors, blocking both COX-1 and COX-2. nih.govrsc.org For example, compound 7c demonstrated similar inhibitory activities against both isoforms. nih.govnih.gov The molecular docking analysis reveals that the core scaffold of this compound binds within the active site channel of both enzymes. nih.gov The ability of the molecule to interact with key residues like Tyr355 and Ser530, which are common to both isoforms, underlies its dual inhibitory action. nih.gov In contrast, selective COX-2 inhibitors typically possess bulkier structures that can fit into the unique side pocket of the COX-2 active site created by the Val523 residue, an interaction less favorable in the more constricted COX-1 active site. nih.govcu.edu.eg The transformation of a highly selective COX-2 inhibitor into a dual COX-1/COX-2 inhibitor was achieved through the cyclization to form the fused pyrido[2,3-d]pyridazine-2,8-dione system, indicating that the rigid, fused ring structure plays a critical role in determining the selectivity profile. nih.govrsc.org

Inhibition of Thymidylate Synthase (TS)

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of 2'-deoxythymidine-5'-monophosphate (dTMP), an essential precursor for DNA replication and repair. nih.gov Its role makes it a well-established target for cancer therapy. figshare.com Derivatives of the pyrido[2,3-d]pyrimidine (B1209978) core have been designed and synthesized as potent inhibitors of human thymidylate synthase (hTS). figshare.combohrium.com

The design of these inhibitors often involves modifying the core structure to mimic the natural substrates or known inhibitors. For instance, based on the structure of 2-(2-(4-Fluorobenzylidene)hydrazinyl)-5-phenyl-7-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one, new series were developed by replacing the thiophene (B33073) with an aromatic ring and substituting the hydrazine (B178648) moiety with a carbonyl group, a feature considered important for hTS inhibition. figshare.com

Key findings from SAR studies indicate that the pyrido[2,3-d]pyrimidine pharmacophore is fundamental for anticancer activity. bohrium.com The nature and position of substituents on the aryl rings attached to the core significantly influence inhibitory potency. For example, compounds with an electron-donating group, such as a methyl group, or an electron-withdrawing group, like a halogen, on the aryl rings have demonstrated potent activity against various cancer cell lines and effective TS inhibition. bohrium.com Molecular docking studies suggest that these compounds bind to the catalytic site of TS. figshare.com

Interactive Table: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives against hTS

Compound Modifications hTS IC₅₀ (nM) figshare.com
1n Diaryl-based pyrido[2,3-d]pyrimidine 20.47 ± 1.09
2j Alkyl-substituted pyrido[2,3-d]pyrimidine 13.48 ± 0.96

| Raltitrexed | Standard TS inhibitor | 14.95 ± 1.01 |

It is important to note that some related heterocyclic systems, such as pyrido[1,2-e]purine-2,4(1H)-dione derivatives, have been investigated as inhibitors of the flavin-dependent thymidylate synthase (FDTS), or ThyX, found in various pathogenic bacteria like Mycobacterium tuberculosis. nih.gov This enzyme has a unique structure and mechanism compared to human TS, making it a selective antibacterial target. nih.gov

Inhibition of Tyrosine Kinases (e.g., PDGFr, FGFr, mTOR)

The pyrido[2,3-d]pyrimidine scaffold has proven to be a versatile template for the development of inhibitors against a broad range of tyrosine kinases (TKs), which are crucial mediators of cellular signaling pathways often dysregulated in cancer. jocpr.comresearchgate.net

Derivatives of 2-aminopyrido[2,3-d]pyrimidin-7(8H)-one have emerged as potent, ATP-competitive inhibitors of both receptor and non-receptor tyrosine kinases. jocpr.com Specifically, these compounds have shown significant inhibitory activity against platelet-derived growth factor receptor (PDGFr), fibroblast growth factor receptor (FGFr), epidermal growth factor receptor (EGFr), and the non-receptor tyrosine kinase c-Src. jocpr.com One extensively studied compound from this series, featuring specific substitutions at the C-2 and N-8 positions, demonstrated potent inhibition across this panel of kinases. jocpr.com

Further modifications, such as the introduction of urea (B33335) functionalities at the N-7 position, led to another class of soluble and potent TK inhibitors with activity against PDGFr, FGFr, and c-Src. nih.gov

The mammalian target of rapamycin (B549165) (mTOR), a serine/threonine kinase, is another important target. Dual PI3K/mTOR inhibitors are of great interest as they can block the PI3K/Akt/mTOR signaling pathway at multiple points. acs.org Pyrido[3,2-d]pyrimidine (B1256433) derivatives have been developed as potent dual PI3K/mTOR inhibitors. SAR studies revealed that maintaining a 3-hydroxyphenyl group at the C-2 position and a morpholine (B109124) group at the C-4 position were crucial for dual inhibitory activity, while modifications at the C-7 position could modulate potency and selectivity. acs.orgnih.gov Similarly, specific pyrido[2,3-d]pyrimidine-2,4-diamines have been identified as highly selective mTOR inhibitors. nih.gov

Interactive Table: Tyrosine Kinase Inhibition by Pyrido[2,3-d]pyrimidin-7(8H)-one Derivatives jocpr.com

Kinase Target IC₅₀ (µM) for Compound 63
PDGFr 0.079
bFGFr 0.043
EGFr 0.044

| c-Src | 0.009 |

Inhibition of Bacterial DNA Gyrase

Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, an essential process for DNA replication and transcription in bacteria. google.com This makes it a validated and attractive target for the development of novel antibacterial agents. google.com

While direct studies of this compound derivatives as DNA gyrase inhibitors are not widely reported, research on related fused heterocyclic systems provides valuable insights. For example, pyrido[2,3-b]indole derivatives have been successfully developed as dual inhibitors of DNA gyrase and topoisomerase IV, another bacterial type II topoisomerase. google.com These compounds target the ATPase domains (GyrB/ParE) of the enzymes. google.com

Furthermore, some pyrido[3,4-d]pyridazine (B3350088) derivatives have been synthesized and evaluated for their antimycobacterial activity, although their specific molecular target was not identified as DNA gyrase in the study. acs.org The antibacterial activity of some pyrido[2,3-d]pyrimidine derivatives has also been reported, suggesting potential interaction with bacterial-specific targets. jocpr.com For instance, novel pyrido[1′,2′:1,2]pyrimido[4,5‐e] nih.govbohrium.comthiadiazin‐5‐ol derivatives have been designed as antibacterial agents targeting E. coli DNA gyrase, with some compounds showing inhibitory activity comparable to ciprofloxacin. nih.gov

The collective evidence from these related scaffolds suggests that the broader class of pyridopyrimidine and pyridopyridazine (B8481360) heterocycles has the potential to be developed into effective DNA gyrase inhibitors.

Correlation between Structural Modifications and Mechanistic Activity Profiles

The biological activity of pyrido[2,3-d]pyridazine analogs and their derivatives is intricately linked to their substitution patterns. A general observation for the related pyrido[2,3-d]pyrimidin-7(8H)-ones is that the combination of substituents at the C2 and C4 positions often dictates the primary biological activity, such as tyrosine kinase inhibition, while modifications at the C5 and C6 positions are typically responsible for modulating selectivity among different receptors or enzymes.

For Thymidylate Synthase Inhibition: The presence of a carbonyl group on the pyrimidine (B1678525) ring is considered a key pharmacophoric feature. figshare.com The nature of the aryl groups at other positions, whether they bear electron-donating or electron-withdrawing substituents, significantly impacts the inhibitory potency. bohrium.com

For Tyrosine Kinase Inhibition: For broad-spectrum tyrosine kinase inhibitors based on the 2-aminopyrido[2,3-d]pyrimidin-7(8H)-one scaffold, the nature of the amino substituent at C2 is critical. jocpr.com For dual PI3K/mTOR inhibitors, a morpholine group at C4 and a 3-hydroxyphenyl group at C2 on a pyrido[3,2-d]pyrimidine core are key for potent activity, with C7 modifications fine-tuning the profile. acs.orgnih.gov The introduction of a cyano (CN) group at the C-8 position of pyrido-pyridazinone derivatives has been shown to enhance cellular activity against FER tyrosine kinase.

For DNA Gyrase Inhibition: In related heterocyclic systems like pyrido[2,3-b]indoles, systematic fine-tuning of physicochemical properties through various substitutions was crucial to convert a scaffold with only Gram-positive activity into a series with potent activity against Gram-negative pathogens, which possess a more challenging cell envelope. google.com This highlights the importance of properties like solubility and the ability to permeate bacterial membranes, which are governed by specific structural modifications.

Advanced Applications in Chemical Biology

Development of Pyrido[2,3-d]pyridazine-8(7H)-thione Based Chemical Probes

Chemical probes are essential tools for elucidating biological processes, and the design of novel fluorescent probes is a particularly active area of research. While specific fluorescent probes based on the this compound scaffold have not been extensively reported, the inherent structural features of this compound suggest its potential as a versatile fluorophore. The fusion of the electron-rich pyridazine (B1198779) ring with a pyridine (B92270) moiety can give rise to intrinsic fluorescence.

The thione group, in particular, offers several advantages for the design of chemical probes. It can act as a selective binding site for specific analytes, such as soft metal ions, through sulfur's affinity for these species. Furthermore, the thione-thiol tautomerism can be exploited to create "turn-on" or "turn-off" fluorescent sensors. For instance, the thione form may exhibit quenched fluorescence, which can be restored upon reaction or binding at the sulfur atom, leading to a detectable signal.

The development of such probes would involve strategic functionalization of the this compound core. The introduction of various substituents can be used to modulate the photophysical properties, such as absorption and emission wavelengths, as well as to enhance selectivity and sensitivity for a target analyte. The principles of rational design, aided by computational modeling, could guide the synthesis of a library of probes with tunable emission colors, spanning the visible spectrum from blue to red semanticscholar.org.

Table 1: Potential Design Strategies for this compound Based Chemical Probes

Probe TypeDesign StrategyPotential Target
"Turn-On" Fluorescent Probe Introduction of a quenching group that is removed upon reaction with the analyte.Reactive oxygen species (ROS)
Chelating Probe Incorporation of a metal-binding moiety adjacent to the thione group.Heavy metal ions (e.g., Hg²⁺, Pb²⁺)
Bioorthogonal Probe Functionalization with a group for click chemistry, enabling covalent labeling of biomolecules.Tagged proteins or nucleic acids

Supramolecular Chemistry and Crystal Engineering with this compound Motifs

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. Crystal engineering, a subfield of supramolecular chemistry, aims to design and synthesize crystalline solids with desired properties by controlling these intermolecular interactions. The this compound scaffold possesses several features that make it an attractive building block for supramolecular assembly and crystal engineering.

The presence of multiple hydrogen bond donors (N-H) and acceptors (pyridine and pyridazine nitrogen atoms, and the thione group) allows for the formation of robust and predictable hydrogen-bonding networks. These interactions can direct the self-assembly of the molecules into well-defined one-, two-, or three-dimensional architectures. The thione group can participate in both conventional N-H···S hydrogen bonds and weaker C-H···S interactions.

Furthermore, the planar, aromatic nature of the this compound core makes it susceptible to π-π stacking interactions. These non-covalent interactions, where the electron clouds of adjacent aromatic rings overlap, play a crucial role in stabilizing the crystal packing of many organic compounds. The interplay between hydrogen bonding and π-π stacking can lead to the formation of complex and fascinating supramolecular structures.

The study of non-covalent interactions in related heterocyclic systems, such as those containing imidazole or oxadiazole moieties, has demonstrated the importance of a systematic approach to understanding and controlling crystal packing mdpi.comnih.gov. Similar strategies, combining experimental crystallographic analysis with theoretical calculations, could be employed to explore the supramolecular behavior of this compound and its derivatives.

Table 2: Key Non-Covalent Interactions in the Supramolecular Assembly of this compound

Interaction TypeParticipating GroupsPotential Supramolecular Motif
Hydrogen Bonding N-H (donor), N (acceptor), S (acceptor)Chains, sheets, helices
π-π Stacking Aromatic rings of the pyridopyridazine (B8481360) coreDimers, columnar stacks
C-H···π Interactions C-H bonds and the aromatic systemHerringbone patterns

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes

The synthesis of the foundational pyrido[2,3-d]pyridazine (B3350097) core often involves the cyclocondensation of a substituted 2-pyridone with hydrazine (B178648) monohydrate or the reaction of precursors like 4-oxo-4-phenylbutanoic acid with hydrazine. nih.govmdpi.com A primary future objective is the development of efficient and scalable routes specifically for the 8(7H)-thione derivative.

A significant research direction will be the efficient thionation of the readily accessible Pyrido[2,3-d]pyridazin-8(7H)-one precursor. While direct synthesis is one path, post-synthetic modification of the carbonyl group is a well-established strategy in heterocyclic chemistry. Future studies should investigate the utility of various thionating agents, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), to optimize the conversion to Pyrido[2,3-d]pyridazine-8(7H)-thione. The goal will be to achieve high yields under mild conditions, minimizing side reactions and simplifying purification.

Furthermore, inspiration can be drawn from the synthesis of other thione-containing heterocycles. For instance, the use of 2-thioxo-pyrido[2,3-d]pyrimidinone as a building block for more complex fused systems highlights the potential of the thione group as a reactive handle for further chemical elaboration. researchgate.net Exploring one-pot multicomponent reactions that directly assemble the this compound scaffold from simple starting materials would represent a major advance in efficiency and atom economy.

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry is a powerful tool for predicting molecular properties and elucidating reaction mechanisms. For this compound, advanced computational modeling will be indispensable. Future research should employ Density Functional Theory (DFT) calculations to investigate the compound's electronic structure, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential surfaces. mdpi.com This will provide a fundamental understanding of its reactivity and potential interaction sites.

A key area of investigation is the thione-thiol tautomerism inherent to this class of compounds. Computational models can predict the relative stabilities of the this compound and its Pyrido[2,3-d]pyridazin-8-thiol tautomer in various solvent environments. Understanding this equilibrium is crucial, as the two forms possess different chemical reactivity and hydrogen bonding capabilities, which directly impacts their biological activity. researchgate.net

Moreover, molecular dynamics simulations can be used to model the interaction of the thione and its derivatives with biological macromolecules, such as enzymes or receptors. These simulations can help predict binding modes, estimate binding affinities, and provide a dynamic picture of the ligand-receptor complex, guiding the rational design of more potent and selective molecules.

Rational Design of New Derivatives with Tuned Mechanistic Properties

The principle of bioisosteric replacement, where an atom or group is replaced by another with similar physical or chemical properties, is a cornerstone of drug design. The substitution of the carbonyl oxygen in the well-studied pyrido[2,3-d]pyridazinone scaffold with a sulfur atom to create the thione is a classic example of this strategy. Sulfur's different size, electronegativity, and polarizability compared to oxygen can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties.

Future research will focus on the rational design of new derivatives based on the this compound core. Drawing from the extensive structure-activity relationship (SAR) studies on related pyrido[2,3-d]pyrimidin-7(8H)-ones, which have been developed as potent kinase inhibitors, researchers can systematically introduce various substituents at different positions of the pyridopyridazine (B8481360) ring. nih.gov The goal is to modulate properties such as solubility, cell permeability, and target affinity.

For example, by decorating the scaffold with different functional groups, it may be possible to tune the compound's mechanism of action, potentially shifting it from a broad-spectrum agent to a highly selective inhibitor of a specific biological target. This targeted approach, informed by computational docking studies, will accelerate the discovery of derivatives with optimized therapeutic potential. rsc.orgnih.gov

Exploration of New Biological Targets and Mechanistic Pathways for Thione-Containing Heterocycles

While the biological profiles of pyrido[2,3-d]pyridazinones and pyridopyrimidines are increasingly well-documented, with activities ranging from anti-inflammatory to anticancer, the specific biological space for this compound remains largely uncharted. rsc.orgnih.govnih.gov A critical future direction is the systematic screening of this compound and its derivatives against a wide array of biological targets.

The presence of the thione group suggests several potential avenues. Thione-containing heterocycles are known to possess antimicrobial properties, and this activity should be explored for the pyridopyridazine series. researchgate.net The sulfur atom can act as a potent hydrogen bond acceptor and a metal-chelating group, suggesting that these compounds could target metalloenzymes or interfere with processes involving metal ions.

Furthermore, given that related oxygen-containing scaffolds inhibit enzymes like cyclooxygenases (COX) and various protein kinases, it is plausible that the thione derivatives could interact with these same targets but with different selectivity or potency profiles. rsc.orgnih.gov Investigating their effects on inflammatory pathways and cell cycle regulation is a logical starting point. Elucidating the specific mechanistic pathways through which these thione-containing heterocycles exert their biological effects will be paramount in defining their therapeutic potential and guiding future drug development efforts.

Q & A

Q. What are the primary synthetic routes for Pyrido[2,3-d]pyridazine-8(7H)-thione, and how do reaction conditions influence product yield?

this compound is typically synthesized via cyclocondensation of aminopyridazine derivatives with thiocarbonyl donors. A common method involves KF/Al₂O₃-mediated reactions under reflux conditions, which facilitate nucleophilic substitution and cyclization . Solid-phase synthesis using polymer-supported reagents (e.g., Wang resin) has also been reported, enabling efficient purification and scalability . Yield optimization requires careful control of temperature (80–120°C), solvent polarity (e.g., DMF or ethanol), and stoichiometric ratios of reactants. For instance, excess thiourea improves thione group incorporation but may lead to byproducts like disulfides, necessitating chromatographic separation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Assignments focus on distinguishing aromatic protons (δ 7.5–9.0 ppm) and the thione sulfur’s deshielding effects on adjacent carbons .
  • IR Spectroscopy : The C=S stretch appears at 1150–1250 cm⁻¹, while NH stretches (if present) are observed at 3200–3400 cm⁻¹ .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 164.026 (calculated for C₆H₅N₃S⁺) .

Q. What preliminary biological assays are used to screen this compound derivatives?

Initial screening often targets kinase inhibition (e.g., Abl, PDGFR) using fluorescence polarization assays to measure IC₅₀ values. Cytotoxicity is evaluated via MTT assays in cancer cell lines (e.g., K562 leukemia), with EC₅₀ values <10 µM considered promising . Thione derivatives may also be tested for antiepileptic potential using voltage-gated sodium channel (NaV1.2) inhibition assays in HEK293 cells .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved?

Regioselectivity at the C2 or C5 positions is controlled by:

  • Electrophilic Aromatic Substitution (EAS) : Electron-withdrawing groups (e.g., NO₂) direct substitution to the pyridazine ring, while electron-donating groups (e.g., OMe) favor the pyridine ring .
  • Oxidative Functionalization : Pretreatment with m-chloroperbenzoic acid oxidizes the thione to sulfoxide, enabling nucleophilic displacement of the sulfoxide group with amines or alkoxides .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids at C6 requires Pd(PPh₃)₄ catalysis and microwave-assisted heating (150°C, 30 min) .

Q. How should researchers resolve contradictions in reported biological activity data for thione derivatives?

Discrepancies in IC₅₀ values (e.g., Abl inhibition ranging from 0.1–5 µM) may arise from:

  • Assay Variability : Differences in ATP concentrations (10 µM vs. 100 µM) or enzyme sources (recombinant vs. endogenous) .
  • Solubility Artifacts : Poor aqueous solubility of thione derivatives can lead to false negatives; use DMSO stocks ≤0.1% (v/v) and confirm solubility via dynamic light scattering .
  • Metabolic Instability : Hepatic microsome assays (e.g., human CYP3A4 metabolism) identify rapid degradation pathways, guiding structural modifications like fluorination .

Q. What computational strategies optimize this compound derivatives for CNS penetration?

  • Molecular Dynamics (MD) Simulations : Predict blood-brain barrier (BBB) permeability using logP values (optimal range: 2–3) and polar surface area (PSA <90 Ų) .
  • Docking Studies : Target allosteric sites (e.g., PDE4D’s UCR2 domain) to enhance selectivity over peripheral isoforms .
  • QSAR Models : Correlate substituent electronegativity (Hammett σ constants) with phosphodiesterase inhibition (R² >0.85) .

Q. How do substituents at the C2 position affect the compound’s kinase selectivity profile?

  • Hydrophobic Groups (e.g., 2,6-dichlorophenyl): Enhance Abl binding via hydrophobic pocket interactions (ΔG = −9.2 kcal/mol) but reduce selectivity over Src kinases .
  • Basic Amines (e.g., piperazinyl): Improve solubility (logS >−4) and mTOR affinity (Ki = 2 nM) but increase hERG channel liability (IC₅₀ = 1 µM) .
  • Fluorinated Moieties : Trifluoromethyl groups at C2 improve metabolic stability (t₁/₂ >60 min in liver microsomes) and selectivity for Bcr-Abl mutants (T315I) .

Methodological Challenges and Solutions

Q. What strategies mitigate sulfur oxidation during long-term storage?

  • Lyophilization : Store under argon at −80°C in amber vials to prevent photodegradation .
  • Antioxidant Additives : Include 0.1% BHT in DMSO stocks to suppress disulfide formation .
  • Crystalline Stabilization : Co-crystallize with succinic acid to reduce hygroscopicity and oxidation .

Q. How can researchers validate off-target effects in kinase inhibition studies?

  • Kinome-Wide Profiling : Use PamGene® kinase chips to assess activity against 400+ kinases at 1 µM .
  • CRISPR Knockout Models : Validate target engagement by comparing IC₅₀ in wild-type vs. ABL1-knockout cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.